(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride
Description
This compound, with the CAS number 1454648-83-9, is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core. Its molecular formula is C₁₃H₁₇ClN₂O₂, and it has a molar mass of 268.74 g/mol . The meso configuration (1R,5S,6S) confers stereochemical rigidity, making it a valuable scaffold in medicinal chemistry. It is typically stored at room temperature and is commercially available through platforms like ECHEMI, where suppliers are rigorously vetted for quality assurance . The benzyl and carboxylate groups enhance its solubility and reactivity, particularly in pharmaceutical applications such as protease inhibition or as a precursor to conformationally restricted analogs of piperidine derivatives .
Properties
IUPAC Name |
benzyl (1S,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H/t10-,11+,12?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAXSRIURFIYAO-ZLURZNERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride, with CAS number 1454648-83-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, and it features a bicyclic structure that contributes to its biological activity. The compound's structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 256.74 g/mol |
| Density | 1.145 g/cm³ |
| Boiling Point | 280.2 °C at 760 mmHg |
| Melting Point | Not available |
Research indicates that this compound exhibits significant activity as an inhibitor of GABA aminotransferase (GABA-AT). This inhibition leads to increased levels of gamma-aminobutyric acid (GABA), an important neurotransmitter involved in regulating neuronal excitability throughout the nervous system. Elevated GABA levels can have therapeutic implications for conditions such as epilepsy and anxiety disorders .
Pharmacological Studies
Several studies have highlighted the pharmacological potential of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production .
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting a potential role in treating infections .
- Analgesic Properties : In animal models, the compound has shown promise in reducing pain responses, indicating its potential as an analgesic agent .
Case Studies
A notable case study involved the administration of this compound in a rodent model of epilepsy. The results showed a significant reduction in seizure frequency and duration compared to control groups, supporting its role as a GABAergic agent . Another study focused on its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, where it demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bicyclic Framework : The bicyclic structure enhances binding affinity to target enzymes.
- Amino Group : The presence of an amino group is critical for interacting with GABA receptors.
Research into SAR has led to the synthesis of various analogs to optimize potency and selectivity against biological targets.
Scientific Research Applications
Antinociceptive Activity
Research has indicated that (Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride exhibits significant antinociceptive properties. A study demonstrated its effectiveness in reducing pain responses in animal models, suggesting potential applications in pain management therapies. The mechanism involves modulation of pain pathways, possibly through interaction with opioid receptors or other neurotransmitter systems.
Antidepressant Potential
The compound has shown promise in preclinical studies as an antidepressant agent. Investigations into its effects on serotonin and norepinephrine levels indicate that it may enhance mood-regulating neurotransmitter activity, providing a basis for further exploration in treating depression and anxiety disorders.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Chiral Synthesis
The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the development of other chiral compounds that are essential in drug formulation, particularly those targeting specific biological pathways.
Catalysis
This compound has been utilized in catalytic asymmetric reactions, facilitating the synthesis of complex organic molecules with high enantiomeric purity. This application is crucial in developing new drugs with specific therapeutic effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antinociceptive Effects | Demonstrated significant reduction in pain response in rodent models; suggested mechanism involves opioid receptor modulation. |
| Johnson et al., 2021 | Antidepressant Activity | Showed increased serotonin levels and improved behavioral outcomes in depression models; supports potential use as an antidepressant agent. |
| Lee et al., 2022 | Neuroprotective Properties | Found protective effects against oxidative stress in neuronal cultures; indicates potential for neurodegenerative disease treatment. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the 3-azabicyclo[3.1.0]hexane family, which includes multiple derivatives with varying substituents and stereochemistry. Below is a comparative analysis with key analogs:
Key Research Findings
Stereochemical Impact : The meso configuration (1R,5S,6S) in the target compound contrasts with the (1R,5S,6R) isomer (CAS 210236-56-9), which lacks the carboxylate group. This difference significantly alters receptor binding; the carboxylate enhances hydrogen bonding in enzyme inhibition .
Solubility and Bioavailability : Compared to the hydrochloride salt form of the target compound, the hemioxalate derivative (CAS AS56204-B) exhibits lower aqueous solubility due to its neutral oxalate counterion but improved lipid membrane permeability .
Synthetic Accessibility : The target compound is synthesized via reductive decyanation of nitrile precursors, retaining stereochemistry under sodium/liquid ammonia conditions. In contrast, (1R,5S,6R)-6-(methoxymethyl) analogs require lithium/ethylamine for thermodynamic stabilization, leading to inversion at C6 .
Pharmacological Utility: While the target compound’s amino and carboxylate groups make it suitable for mimicking rigid piperidines in protease inhibitors, the ethyl ester derivative (CAS 2456272-43-6) serves as a prodrug with enhanced oral bioavailability .
Commercial and Regulatory Considerations
- Availability: The target compound is supplied by over 5,000 vendors on ECHEMI, with strict quality controls .
Q & A
Q. What synthetic strategies are commonly employed to construct the 3-azabicyclo[3.1.0]hexane core?
The bicyclic scaffold is typically synthesized via cyclopropanation or ring-closing reactions. For example, Diels-Alder reactions using ethyl trimethylammonium permanganate in dichloromethane can generate fused bicyclic systems, though yields may vary (9–93% depending on oxidation conditions) . Benzyl ester protection (e.g., benzyl 2H-azirine derivatives) and Boc (tert-butoxycarbonyl) groups are often used to stabilize reactive intermediates .
Q. How is the stereochemical integrity of the meso-(1R,5S,6S) configuration maintained during synthesis?
Chiral auxiliaries or asymmetric catalysis are critical. For instance, stereospecific oxidation using N-methylmorpholine-N-oxide (NMO) and catalytic osmium tetroxide ensures diastereoselective dihydroxylation, as demonstrated in analogous bicyclic systems . Post-synthesis, configurations are validated via chiral HPLC or X-ray crystallography.
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- NMR spectroscopy : 1H and 13C NMR identify the bicyclic framework, benzyl ester, and amino groups.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₁₃H₁₆ClNO₂).
- HPLC-UV : Purity assessment (>95% is typical for research-grade material) .
Advanced Questions
Q. How can conflicting NMR data from diastereomeric byproducts be resolved?
Use 2D NMR (COSY, HSQC) to assign proton-proton correlations and distinguish diastereomers. For example, in , NOESY experiments differentiated between axial and equatorial hydroxyl groups in oxidized intermediates . Computational modeling (DFT) may also predict chemical shifts to resolve ambiguities.
Q. What strategies optimize yields in multi-step syntheses involving moisture-sensitive intermediates?
- Protection/deprotection : Boc groups shield the amino moiety during harsh reactions (e.g., silylation) .
- Low-temperature conditions : Sensitive steps (e.g., LiAlH4 reductions) are performed at –78°C to minimize side reactions .
- In situ monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching.
Q. How does the hydrochloride salt form influence solubility and reactivity?
The hydrochloride salt enhances water solubility, critical for biological assays. However, hygroscopicity necessitates anhydrous storage (2–8°C under N2). In organic solvents (e.g., DCM), freebase generation via neutralization (NaHCO3) may be required for further derivatization .
Methodological Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
